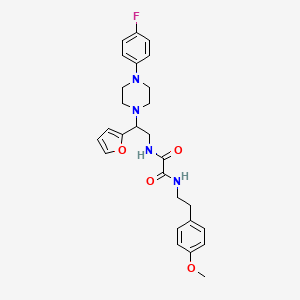
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O4 and its molecular weight is 494.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential in Neuroimaging : A study by García et al. (2014) developed compounds similar to the one , showing promise as a PET radioligand for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This suggests potential applications in neuroimaging and the study of neuropsychiatric conditions (García et al., 2014).
Antidepressant and Antianxiety Effects : Kumar et al. (2017) synthesized derivatives of a similar compound, which demonstrated significant antidepressant and antianxiety activities in animal models. This indicates its potential in developing new treatments for these conditions (Kumar et al., 2017).
Potential as Antipsychotic Agents : Raviña et al. (2000) synthesized and evaluated novel butyrophenones, which are structurally related, for their potential as antipsychotic agents. The study's findings suggest a possible application in the treatment of psychiatric disorders (Raviña et al., 2000).
Therapeutic Agent for Cocaine Abuse : Forrat et al. (2007) investigated compounds structurally similar to the one as a potential therapeutic agent for cocaine abuse. This suggests its possible use in the field of addiction treatment (Forrat et al., 2007).
Inhibition of Dopamine and Serotonin Transporters : Lewis et al. (2003) synthesized derivatives and examined their binding properties to dopamine and serotonin transporters, suggesting potential applications in neurological and psychiatric disorders (Lewis et al., 2003).
Neuroinflammation Imaging : Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor, indicating a role in neuroinflammation imaging which is crucial in neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
Antimicrobial Activity : Mishra et al. (2019) synthesized derivatives demonstrating potent antimicrobial activity, suggesting potential use in combating bacterial and fungal infections (Mishra et al., 2019).
Scale-Up Synthesis for Therapeutic Applications : Ironside et al. (2002) described the development of a robust process for the preparation of a similar compound, highlighting its potential large-scale therapeutic applications (Ironside et al., 2002).
Serotonin Receptor Imaging : Choi et al. (2015) conducted a study on PET imaging of serotonin receptors, which can be relevant for understanding and treating mood disorders (Choi et al., 2015).
Antioxidant Properties : Malík et al. (2017) examined the antioxidant properties of similar compounds, which could be relevant in the development of treatments for oxidative stress-related conditions (Malík et al., 2017).
Propriétés
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O4/c1-35-23-10-4-20(5-11-23)12-13-29-26(33)27(34)30-19-24(25-3-2-18-36-25)32-16-14-31(15-17-32)22-8-6-21(28)7-9-22/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQMCKVSIDXRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
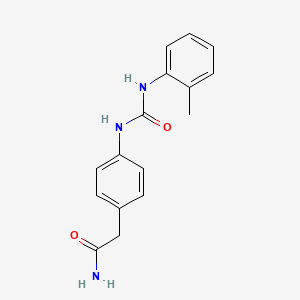
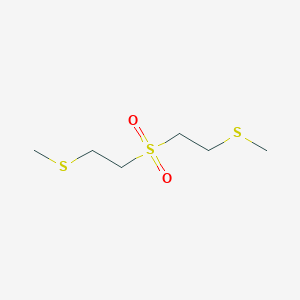
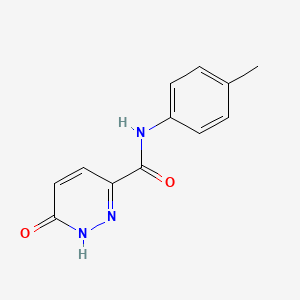
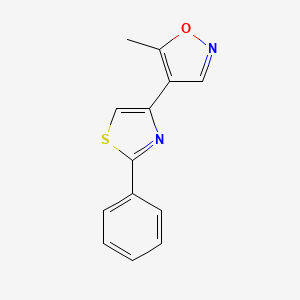

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

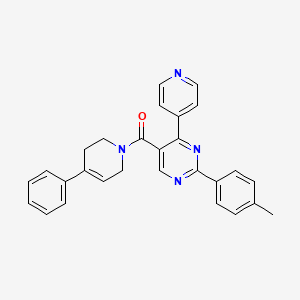

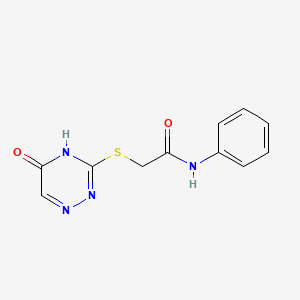
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)